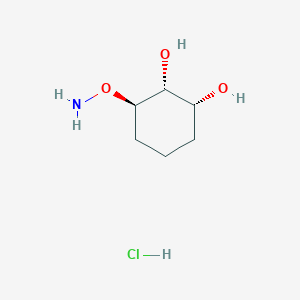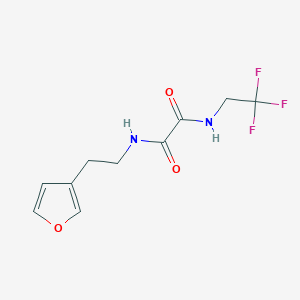
(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1H-indol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1H-indol-2-yl)methanone: is a complex organic compound featuring a pyrazole ring and an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and indole precursors. One common approach is to first synthesize 3,5-dimethyl-1H-pyrazole and then react it with piperidine to form the piperidinylmethyl derivative. Subsequently, the indole-2-carboxylic acid is activated and coupled with the piperidinylmethyl derivative to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The indole ring can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: : The pyrazole ring can be reduced to form pyrazolylmethyl derivatives.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used, with reaction conditions typically involving polar aprotic solvents.
Major Products Formed
Oxidation: : Indole-2-carboxylic acid derivatives.
Reduction: : Pyrazolylmethyl derivatives.
Substitution: : Substituted piperidines.
Applications De Recherche Scientifique
This compound has shown potential in various scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: : Its biological activity has been explored in the context of enzyme inhibition and receptor binding.
Medicine: : Potential therapeutic applications include anti-inflammatory and anticancer properties.
Industry: : It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The indole and pyrazole moieties are key to its activity, interacting with biological macromolecules to modulate their function. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
This compound is unique due to its specific structural features, but it can be compared to other indole and pyrazole derivatives:
Indole Derivatives: : Similar compounds include tryptophan and indole-3-acetic acid, which are known for their biological activity.
Pyrazole Derivatives: : Compounds like 3,5-dimethyl-1H-pyrazole are structurally related and share similar reactivity patterns.
Propriétés
IUPAC Name |
[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-(1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14-11-15(2)24(22-14)13-16-7-9-23(10-8-16)20(25)19-12-17-5-3-4-6-18(17)21-19/h3-6,11-12,16,21H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIJZWSMTNKFLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-ethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2537142.png)
![3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2537143.png)

![5-[(2-fluorophenyl)methyl]-2-phenylpyrimidine-4,6-diamine](/img/structure/B2537148.png)
![N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2537149.png)

![N-(2-aminoethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2537151.png)
![Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate](/img/structure/B2537152.png)
![5-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2537153.png)
![N-(2-methoxyethyl)-4-({2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)benzamide](/img/structure/B2537157.png)
methanone](/img/structure/B2537159.png)
![3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2537162.png)


